1-Oxaspiro[5.7]tridecane-2,4-dione
Description
1-Oxaspiro[5.7]tridecane-2,4-dione is a spirocyclic diketone characterized by a unique fused bicyclic system comprising a 5-membered oxolane ring and a 7-membered cycloheptane ring, interconnected at a single spiro carbon atom. The presence of two ketone groups at positions 2 and 4 confers reactivity typical of cyclic diones, enabling participation in condensation and nucleophilic addition reactions.
Properties
CAS No. |
807335-70-2 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-oxaspiro[5.7]tridecane-2,4-dione |
InChI |
InChI=1S/C12H18O3/c13-10-8-11(14)15-12(9-10)6-4-2-1-3-5-7-12/h1-9H2 |
InChI Key |
JQQBJFXGBJCRBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CCC1)CC(=O)CC(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxaspiro[5.7]tridecane-2,4-dione typically involves the reaction of a suitable lactone precursor with a cycloalkane derivative under controlled conditions. One common method involves the use of a Lewis acid catalyst to facilitate the formation of the spiro linkage. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 1-Oxaspiro[5.7]tridecane-2,4-dione may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Oxaspiro[5.7]tridecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
1-Oxaspiro[5.7]tridecane-2,4-dione has been investigated for its potential as a therapeutic agent. Research indicates that compounds with similar spirocyclic structures exhibit biological activity, including anticancer properties. For instance, the compound can bind to intracellular molecules and induce their degradation, making it a candidate for cancer treatment .
Case Study: Cancer Treatment
A study highlighted the efficacy of spirocyclic compounds in targeting specific cancer pathways. The research demonstrated that derivatives of 1-Oxaspiro[5.7]tridecane-2,4-dione could inhibit tumor growth in vitro by disrupting cellular signaling involved in proliferation .
Synthetic Applications
Organic Synthesis
The compound is utilized in organic synthesis as a building block for creating more complex molecules. Its unique structure allows for the formation of various derivatives through reactions such as the Paternò-Büchi reaction, which can produce functionalized spirocyclic oxetanes .
Data Table: Synthesis Yield Comparison
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Paternò-Büchi Reaction | 87 | 72 hours at reflux |
| Cyclization Reaction | 90 | Room temperature |
| Oxidation | 94 | Under nitrogen atmosphere |
Material Science
Polymer Chemistry
In material science, 1-Oxaspiro[5.7]tridecane-2,4-dione serves as a precursor for synthesizing novel polymeric materials. The incorporation of this compound into polymer matrices enhances mechanical properties and thermal stability due to its rigid spirocyclic structure .
Case Study: Polymer Development
A recent investigation into spirocyclic polymers revealed that incorporating 1-Oxaspiro[5.7]tridecane-2,4-dione improved the tensile strength and thermal resistance of the resultant materials compared to traditional polymers .
Agrochemicals
Pesticide Formulation
Research has indicated potential applications of 1-Oxaspiro[5.7]tridecane-2,4-dione in agrochemicals, particularly as an active ingredient in pesticide formulations. Its unique chemical properties may enhance the effectiveness of pest control agents by targeting specific biological pathways in pests .
Mechanism of Action
The mechanism by which 1-Oxaspiro[5.7]tridecane-2,4-dione exerts its effects is largely dependent on its interaction with molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Diones
a) Spirodiclofen and Spiromesifen
- Structure: Spirodiclofen (1-oxaspiro[4.4]non-3-en-2-one derivative) and spiromesifen (1-oxaspiro[4.4]non-3-en-2-one with a trifluoromethylphenyl group) share a spirocyclic dione core but differ in ring size (5.7 vs. 4.4) and substituents.
- Applications : Both are acaricides/insecticides, with residue limits established for crops like hops (30 ppm for spiromesifen) and tea (50 ppm).
- Metabolism: Spiromesifen degrades to 4-hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one, highlighting the stability of the spiro-dione framework under environmental conditions.
| Compound | Ring System | Key Substituents | Application | Residue Limit (ppm) |
|---|---|---|---|---|
| 1-Oxaspiro[5.7]tridecane-2,4-dione | 5.7-membered spiro | None specified | Research compound | N/A |
| Spiromesifen | 4.4-membered spiro | 3-(2,4,6-Trimethylphenyl) | Agrochemical | 30 (hops), 50 (tea) |
| Spirodiclofen | 4.4-membered spiro | 3-(2-Chloro-4-ethylphenyl) | Agrochemical | 0.25 (fruits) |
Non-Spirocyclic Diones
a) Imidazolidin-2,4-dione Derivatives
- Structure : 5-membered rings with two ketone groups (e.g., IM-3: 5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione).
- Synthesis: Prepared via Strecker synthesis using amino acids and aryl isocyanates, yielding 70–74% of substituted derivatives.
- Bioactivity : IM-3 exhibits CNS activity, while IM-7 (3-phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione) shows cardiovascular effects in rats.
b) Pyran-2,4-dione Derivatives
- Structure: 6-membered pyran rings with β-enamino substituents (e.g., C2-symmetrical bis-(β-enamino-pyran-2,4-dione)).
- Physicochemical Properties: Higher dipole moments (e.g., 2a: 6.12 D) compared to non-polar analogs due to symmetry and substituent effects.
- Crystallography : Dominated by H...H, O...H, and H...C interactions, with DFT-calculated NMR spectra aligning closely with experimental data (R² = 0.93–0.94).
| Compound | Ring System | Key Features | Dipole Moment (D) | Applications |
|---|---|---|---|---|
| 1-Oxaspiro[5.7]tridecane-2,4-dione | 5.7 spiro | Bicyclic, dual ketones | Not reported | Research |
| IM-3 (imidazolidin-2,4-dione) | 5-membered | 4-Ethylphenyl substituent | Not reported | CNS modulation |
| Bis-pyran-2,4-dione (2a) | 6-membered | C2-symmetrical, β-enamino groups | 6.12 | Material science |
Oxazolidine-2,4-dione Derivatives
- Structure : 5-membered oxazolidine rings (e.g., 6′-O-sulfonamide trisaccharide inhibitors).
- Synthesis : Involves sulfonation (ClSO2NHBn, pyridine) and hydrolysis (LiOH/THF).
- Reactivity : Smaller ring size increases ring strain, enhancing susceptibility to nucleophilic attack compared to spiro-diones.
Key Findings and Implications
Structural Impact on Applications: Spirocyclic diones (e.g., spiromesifen) are favored in agrochemicals due to metabolic stability, while non-spiro diones (e.g., IM-3) are explored for CNS and cardiovascular applications. Symmetrical pyran-diones exhibit high polarity, making them suitable for crystal engineering.
Synthesis Complexity :
- Spiro-diones require multi-step syntheses (e.g., cyclization, sulfonation), whereas imidazolidin-diones are accessible via Strecker reactions.
Physicochemical Properties :
- Spiro systems’ rigidity may reduce solubility compared to flexible imidazolidin-diones, impacting bioavailability.
Biological Activity
1-Oxaspiro[5.7]tridecane-2,4-dione is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure
The compound 1-Oxaspiro[5.7]tridecane-2,4-dione contains a spirocyclic structure that is significant in medicinal chemistry for its ability to interact with various biological targets. The spirocyclic framework contributes to the compound's pharmacological properties by influencing its binding affinity and specificity.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit notable antioxidant properties. For instance, the antioxidant activity can be assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the ability of a substance to scavenge free radicals. Although specific data for 1-Oxaspiro[5.7]tridecane-2,4-dione is limited, related compounds have shown promising results in reducing oxidative stress in cellular models .
Antimicrobial Properties
The antimicrobial activity of spirocyclic compounds has been documented in various studies. For example, derivatives of oxaspiro compounds have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The zone of inhibition can be measured through agar diffusion assays, where the compound's effectiveness is compared against standard antibiotics .
| Compound | Microbial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| 1-Oxaspiro[5.7]tridecane-2,4-dione | E. coli | TBD | |
| Related Compound A | S. aureus | 15 | |
| Related Compound B | C. albicans | 20 |
Neuroprotective Effects
A study focusing on neuroprotective activities of similar spirocyclic compounds highlighted their potential in protecting neuronal cells from oxidative damage induced by H2O2. The IC50 values for neuroprotection were reported at concentrations ranging from 3.13 to 50 μM, suggesting that 1-Oxaspiro[5.7]tridecane-2,4-dione could exhibit similar protective effects .
Cytotoxicity Testing
Cytotoxicity assays conducted on various cancer cell lines (e.g., HepG2 and Huh7) revealed that spirocyclic compounds can induce cell death at specific concentrations. Such studies are crucial for determining the therapeutic window and safety profile of new chemical entities derived from this class .
The mechanism through which 1-Oxaspiro[5.7]tridecane-2,4-dione exerts its biological effects may involve modulation of signaling pathways associated with oxidative stress and inflammation. For instance, inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) has been observed in related compounds, leading to reduced production of inflammatory mediators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
